molecular formula C10H8O B8666855 3-(3-methylphenyl)-2-propynaldehyde

3-(3-methylphenyl)-2-propynaldehyde

Cat. No.: B8666855
M. Wt: 144.17 g/mol
InChI Key: LRBQPJZIOUMIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-2-propynaldehyde is a valuable aromatic aldehyde featuring both an aldehyde group and a carbon-carbon triple bond. This unique structure makes it a versatile and crucial building block in organic synthesis and medicinal chemistry research. It is primarily used as a key synthetic intermediate in the preparation of more complex molecules. Researchers utilize this compound in various chemical transformations, including cyclization reactions to form heterocyclic compounds, and in metal-catalyzed cross-coupling reactions to create novel molecular architectures. Its high reactivity allows for the exploration of new synthetic pathways and the development of potential pharmaceutical candidates and functional materials. As a multifunctional reagent, it is particularly significant in the synthesis of compounds for drug discovery programs and material science applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

3-(3-methylphenyl)prop-2-ynal

InChI

InChI=1S/C10H8O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,1H3

InChI Key

LRBQPJZIOUMIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC=O

Origin of Product

United States

Synthetic Methodologies for 3 3 Methylphenyl 2 Propynaldehyde and Structural Analogs

Strategic Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in For 3-(3-methylphenyl)-2-propynaldehyde, the primary disconnection occurs at the C(aryl)-C(alkynyl) bond. This approach simplifies the molecule into two key synthons: a (3-methylphenyl) unit and a three-carbon propynal unit.

The choice of precursors is guided by this analysis, with several options available for each component, as detailed in the table below.

Target Molecule ComponentPrecursor TypeSpecific Examples
3-Methylphenyl Group Aryl Halide3-Iodotoluene (B1205562), 3-Bromotoluene
Aryl Triflate3-Tolyl trifluoromethanesulfonate
Benzoic Acid Derivative3-Methylbenzoic acid
Propynal Synthon Terminal AlkynePropargyl aldehyde (Propiolaldehyde) wikipedia.org
Protected Terminal AlkyneTrimethylsilylacetylene, 2-Methyl-3-butyn-2-ol beilstein-journals.org
Propargyl AlcoholProp-2-yn-1-ol

Table 1: Precursor design for the synthesis of this compound based on retrosynthetic analysis.

The propynal moiety is often sourced from propargyl alcohol, which is subsequently oxidized to the aldehyde. Using a protected alkyne, such as trimethylsilylacetylene, is also a common strategy. This involves coupling the protected alkyne with the aryl precursor, followed by deprotection to reveal the terminal alkyne, which can then be converted to the aldehyde. beilstein-journals.org

Direct Synthesis Routes to Propynaldehyde Derivatives

Propynal, also known as propiolaldehyde, is the simplest compound containing both an alkyne and an aldehyde functional group. wikipedia.org Its derivatives are key intermediates in organic synthesis. ontosight.ai Direct synthesis routes to these compounds are foundational for building more complex molecules like this compound.

One of the most common methods for preparing propynaldehydes is the oxidation of the corresponding propargyl alcohols. For instance, propionaldehyde (B47417) can be prepared by oxidizing 1-propanol. wikipedia.org A similar principle applies to alkynyl aldehydes, where the alcohol precursor is oxidized. To prevent over-oxidation to the carboxylic acid, specific reaction setups are often employed, such as removing the volatile aldehyde from the reaction mixture as it forms. wikipedia.org

Other reported methods for propynal synthesis include the reaction of propyne (B1212725) with formaldehyde (B43269) in the presence of a catalyst or the formation from an acetylene-carbon monoxide complex. wikipedia.orgontosight.ai However, it is important to note that propynal itself is a highly reactive and potentially explosive liquid, which necessitates careful handling and often favors the use of its more stable precursors in multi-step syntheses. wikipedia.orgontosight.ai

Aryl-Alkyne Coupling Reactions

The formation of the C(aryl)-C(alkynyl) bond is the cornerstone of the synthesis for this compound. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is the most widely used palladium-catalyzed reaction for forming C(sp²)-C(sp) bonds. libretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The standard Sonogashira reaction employs a palladium complex as the primary catalyst, a copper(I) salt as a co-catalyst, and an amine base. wikipedia.org

The catalytic cycle is understood to involve two interconnected cycles for palladium and copper. wikipedia.org The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Key Components of Sonogashira Coupling:

Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. libretexts.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used.

Base: Amine bases such as triethylamine (B128534) or piperidine (B6355638) are standard.

Substrates: For the synthesis of the target compound, this would involve reacting a 3-methylphenyl halide with a propynal precursor.

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing certain sensitive molecules. beilstein-journals.orgorganic-chemistry.org These systems often use specialized ligands to facilitate the catalytic cycle without the copper co-catalyst. beilstein-journals.org

Catalyst SystemAryl HalideAlkyneBaseSolventKey Features
Pd/Cu (Conventional) Aryl Iodide/BromideTerminal AlkyneAmine (e.g., NEt₃)THF, DMFWidely applicable, mild conditions. wikipedia.org
Copper-Free Aryl Bromide2-Methyl-3-butyn-2-olDBUTHFAvoids copper, useful for sensitive substrates. beilstein-journals.org
Copper-Free Aryl Bromide4-Hydroxy-4-methyl-2-pentynoic acidTBAFTHFDecarboxylative coupling approach. beilstein-journals.org

Table 2: Comparison of selected palladium-catalyzed aryl-alkyne coupling conditions.

While copper is a crucial co-catalyst in the Sonogashira reaction, it can also serve as the primary catalyst in aryl-alkyne couplings. The Castro-Stephens reaction, for example, involves the coupling of a pre-formed copper(I) acetylide with an aryl iodide.

More contemporary copper-catalyzed methods offer alternative pathways. Research has demonstrated efficient protocols for synthesizing internal aryl alkynes through copper-catalyzed decarboxylative cross-coupling reactions. acs.org This approach allows for the coupling of terminal alkynes with benzoic acids, using a simple copper salt like CuSO₄ as the catalyst and O₂ as a green oxidant. acs.org Such a method could potentially synthesize this compound by coupling a propynal precursor with 3-methylbenzoic acid.

Furthermore, studies have shown that a common aryl-Cu(III) intermediate can be generated from either copper(II)-mediated C-H bond activation or the oxidative addition of copper(I) into a C-I bond. nih.gov This intermediate effectively cross-couples with terminal alkynes to form the desired C(aryl)-C(alkynyl) bond. nih.gov

Aldehyde Functionalization and Conversion Pathways

The aldehyde functional group in this compound is a site of high reactivity, allowing for a variety of subsequent chemical transformations. wikipedia.org This versatility makes the compound a useful intermediate for synthesizing a range of derivatives.

Common Aldehyde Conversion Reactions:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(3-methylphenyl)-2-propynoic acid.

Reduction: Reduction of the aldehyde yields the primary alcohol, 3-(3-methylphenyl)-2-propyn-1-ol.

Condensation Reactions: The aldehyde can participate in reactions such as aldol (B89426) condensations to form larger, more complex structures. wikipedia.org

Acetalization: Reaction with alcohols under acidic conditions can form poly(vinyl acetals), a method used for polymer functionalization. cdp-innovation.com

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine followed by reduction. wikipedia.org

These pathways demonstrate the synthetic utility of the aldehyde group for creating diverse molecular architectures.

Development of Stereoselective and Regioselective Synthesis Protocols

While this compound itself lacks stereocenters, the principles of stereoselective and regioselective synthesis are critical when preparing its structural analogs or when using it as a building block for more complex, stereochemically-defined molecules.

Regioselectivity is crucial in the primary aryl-alkyne coupling step. The Sonogashira reaction, for instance, is highly regioselective, ensuring the bond forms between the terminal carbon of the alkyne and the carbon of the aryl halide. Other synthetic methods, such as a ruthenium-catalyzed three-component reaction for pyrrole (B145914) synthesis, also demonstrate high regioselectivity. organic-chemistry.org

Stereoselectivity becomes paramount when reactions involving the alkyne or aldehyde group create new chiral centers or geometric isomers.

For example, the reduction of the alkyne to an alkene can be controlled to produce either the cis or trans isomer depending on the reagents and conditions used.

If the aldehyde group reacts with a nucleophile to form a new stereocenter, enantioselective or diastereoselective methods can be employed to control the stereochemical outcome. youtube.com

Research into the hydroamidation of electron-deficient terminal alkynes has led to a stereoselective synthesis of Z-enamides, where hydrogen bonding in a vinyl-palladium intermediate directs the stereochemistry. organic-chemistry.org Similarly, highly stereoselective syntheses of cis-β-enaminones from substituted propargylamines have been developed. nih.gov

These advanced protocols highlight the ability of modern organic synthesis to precisely control the three-dimensional structure of molecules, a key consideration in the synthesis of complex organic compounds and their analogs.

Sustainable and Environmentally Benign Synthetic Processes

The development of green synthetic protocols for this compound and related ynals is a key area of research, driven by the principles of sustainable chemistry. These methods aim to improve efficiency while minimizing environmental impact.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent eliminates a major source of chemical waste and simplifies product purification. For the synthesis of ynal precursors, such as propargyl alcohols, solvent-free methods have proven effective. For instance, the nucleophilic addition of terminal alkynes to carbonyl compounds can be efficiently promoted by potassium hydroxide (B78521) (KOH) at ambient temperature under solvent-free ball-milling conditions. consensus.app This approach avoids the use of bulk solvents and often leads to high yields of the desired propargylic alcohols, which can then be oxidized to the corresponding ynals.

Another notable solvent-free method is the oxidation of primary alcohols to aldehydes. Gold-palladium nanoparticles supported on titanium dioxide (Au-Pd/TiO2) have been shown to be highly effective catalysts for the solvent-free oxidation of various alcohols, including primary alkyl alcohols, using molecular oxygen as the oxidant. proquest.comundip.ac.id This catalytic system boasts very high turnover frequencies and selectivities, presenting a green alternative to traditional oxidation methods that often rely on stoichiometric and hazardous oxidizing agents.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to various reactions relevant to the synthesis of this compound and its analogs.

The Sonogashira coupling, a fundamental reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, can be significantly enhanced by microwave irradiation. orgsyn.orgwikipedia.orgosti.govharvard.edu For example, the coupling of aryl halides with various alkynes, including those with functional groups, can be achieved in minutes with high yields under microwave conditions, often using greener solvents like water. wikipedia.org This rapid and efficient method is applicable to the synthesis of a wide range of arylalkynes, which are precursors to the target ynal. One study demonstrated the microwave-assisted Sonogashira coupling of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, highlighting the broad applicability of this technique. harvard.edu

Furthermore, microwave assistance can be employed in the oxidation of propargyl alcohols to ynals. A Kornblum-type oxidation of methylpyridylheteroarenes to the corresponding aldehydes has been demonstrated using microwave irradiation, offering a chemoselective method that avoids the use of harsh oxidants. osti.gov Similarly, microwave-assisted synthesis has been used to prepare chalcones, such as 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which are structurally related to the precursors of the target compound. undip.ac.id

Mechanochemical Activation in Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of alkynes.

The Sonogashira coupling reaction can be performed under solvent-free conditions using high-speed ball milling. consensus.apporganic-chemistry.org This method has been shown to be effective for the coupling of various substituted aryl halides with terminal alkynes. consensus.app Notably, it has been demonstrated that the vial and ball material itself can act as a catalyst, eliminating the need for a separate copper catalyst in some cases. consensus.app Mechanochemical Sonogashira coupling has been successfully applied to the synthesis of complex aromatic alkynes, including those with large polycyclic structures, often with higher yields and shorter reaction times compared to solution-based methods. organic-chemistry.org This approach holds significant promise for the sustainable synthesis of precursors to this compound.

Diversification of Precursors via Derivatization Reactions

The ability to functionalize and modify precursor molecules is crucial for the synthesis of a diverse range of structural analogs of this compound. Derivatization reactions allow for the introduction of various functional groups, which can modulate the electronic and steric properties of the final compound.

A common strategy for accessing terminal alkynes, key precursors for ynals, is the Corey-Fuchs reaction. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.net This two-step process converts an aldehyde, such as 3-methylbenzaldehyde, into a terminal alkyne via a dibromoalkene intermediate. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method provides a versatile route to 3-ethynyltoluene (3-methylphenylacetylene), a direct precursor for the target ynal. sigmaaldrich.comchemspider.com

The resulting terminal alkyne can then be further derivatized. For example, 3-ethynyltoluene can undergo various reactions, such as Cu(I)-catalyzed azide-alkyne cycloadditions to form triazoles. sigmaaldrich.com Furthermore, the aromatic ring of precursors can be functionalized. For instance, ruthenium-catalyzed C-H arylation allows for the introduction of aryl groups at specific positions on the aromatic ring of precursors like 2-phenoxypyridines. mdpi.com

The synthesis of functionalized alkynes can also be achieved through the derivatization of other starting materials. For example, the synthesis of 1,3,5-tris[(4'-ethynylphenyl)ethynyl]benzene was achieved through a series of reactions involving Sonogashira couplings and deprotection steps, demonstrating the modular synthesis of complex alkynyl structures. epa.gov Similarly, the synthesis of α,α-dibromomethyl ynones and their subsequent derivatization to highly functionalized vinyl triflates showcases the potential for creating a wide array of complex alkyne-containing molecules. nih.gov

Reactivity and Mechanistic Studies of 3 3 Methylphenyl 2 Propynaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group in 3-(3-methylphenyl)-2-propynaldehyde is a primary site for chemical modification, readily undergoing nucleophilic additions, as well as oxidation and reduction reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide variety of nucleophiles. youtube.comlibretexts.org The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. iosrjournals.orglibretexts.org

Strong nucleophiles, such as Grignard reagents and organolithium compounds, add irreversibly to the carbonyl group. libretexts.org Weaker nucleophiles, on the other hand, often require acid or base catalysis to facilitate the addition. nih.gov

A common nucleophilic addition is the reduction of the aldehyde using hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) can reduce the aldehyde to the corresponding primary alcohol, 3-(3-methylphenyl)-2-propyn-1-ol. libretexts.org This reduction is generally selective for the aldehyde group, leaving the alkyne moiety intact under mild conditions. sci-hub.se

Table 1: Nucleophilic Addition to this compound
NucleophileReagent/ConditionsProduct
Hydride Ion (H⁻)1. NaBH₄, CH₃OH, 0 °C to rt3-(3-methylphenyl)-2-propyn-1-ol
Methyl Grignard1. CH₃MgBr, THF, 0 °C to rt; 2. H₃O⁺4-(3-methylphenyl)-3-butyn-2-ol
Cyanide Ion (CN⁻)KCN, H₂SO₄, H₂O/THF2-hydroxy-4-(3-methylphenyl)-3-butynenitrile

This table presents expected products based on general reactivity patterns of ynals.

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize the aldehyde to the corresponding ynoic acid, 3-(3-methylphenyl)-2-propynoic acid. libretexts.orgyoutube.com The reaction with potassium permanganate is often carried out under basic or neutral conditions to prevent degradation of the molecule. libretexts.org Under hot, acidic conditions, potassium permanganate can lead to the cleavage of the carbon-carbon triple bond. libretexts.org

Reduction: As mentioned previously, the aldehyde can be selectively reduced to a primary alcohol. Sodium borohydride is a mild and effective reagent for this transformation, typically performed in an alcoholic solvent. libretexts.orgugm.ac.id More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also readily reduce the aldehyde, but may also affect the alkyne depending on the reaction conditions. libretexts.org

Table 2: Oxidation and Reduction of the Aldehyde Group
Reaction TypeReagent/ConditionsProduct
OxidationKMnO₄, NaOH, H₂O, rt3-(3-methylphenyl)-2-propynoic acid
ReductionNaBH₄, Methanol (B129727), 0 °C3-(3-methylphenyl)-2-propyn-1-ol

This table provides expected outcomes based on established oxidation and reduction methodologies for aldehydes.

Transformations of the Alkyne Moiety

The carbon-carbon triple bond in this compound is another key site for chemical reactions, including cycloadditions, hydrofunctionalizations, and reductions.

Cycloaddition Reactions

The electron-withdrawing nature of the adjacent aldehyde group makes the alkyne in this compound an excellent dienophile in Diels-Alder reactions. organic-chemistry.orglibretexts.org This [4+2] cycloaddition reaction with a conjugated diene leads to the formation of a six-membered ring. The reaction is typically concerted and stereospecific. libretexts.org For example, the reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexadiene derivative.

Table 3: Diels-Alder Reaction of this compound
DieneConditionsProduct
2,3-Dimethyl-1,3-butadieneToluene, Heat1,2-dimethyl-4-(3-methylphenyl)cyclohexa-1,4-diene-1-carbaldehyde
CyclopentadieneDiethyl ether, rt3-(3-methylphenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde

This table illustrates potential Diels-Alder products based on the known reactivity of ynals as dienophiles.

Hydrofunctionalization and Halogenation Reactions

The alkyne can undergo the addition of various reagents across the triple bond.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the carbon of the aldehyde group in a tautomeric form is not considered here). However, the regioselectivity can be influenced by the specific reaction conditions and the nature of the aryl group. The reaction of alkynes with HBr can proceed via a termolecular mechanism.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond leads to the formation of dihaloalkenes. The reaction can proceed to a tetrahaloalkane with excess halogen.

Alkyne Reduction Methodologies

The carbon-carbon triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the choice of reducing agent and reaction conditions.

Reduction to Alkanes: Complete reduction of the alkyne to an alkane, yielding 3-(3-methylphenyl)propanal, can be achieved through catalytic hydrogenation using catalysts like platinum (Pt) or palladium on carbon (Pd/C) with hydrogen gas. chemistrytalk.org

Reduction to cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to a cis-alkene, resulting in (Z)-3-(3-methylphenyl)propenal. chemistrytalk.org

Reduction to trans-Alkenes: A dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849) at low temperatures, selectively produces the trans-alkene, (E)-3-(3-methylphenyl)propenal. chemistrytalk.org

Table 4: Reduction of the Alkyne Moiety
Desired ProductReagent/ConditionsResulting Compound
AlkaneH₂, Pd/C, Ethanol, rt3-(3-methylphenyl)propanal
cis-AlkeneH₂, Lindlar's Catalyst, Hexane, rt(Z)-3-(3-methylphenyl)propenal
trans-AlkeneNa, NH₃ (liq.), -78 °C(E)-3-(3-methylphenyl)propenal

This table summarizes common methods for alkyne reduction and their expected stereochemical outcomes.

Reactivity of the Aryl Moiety

The phenyl ring in this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The outcome of these reactions is significantly influenced by the electronic effects of the substituents already present on the ring: the methyl group and the propynal substituent.

The regioselectivity of electrophilic aromatic substitution on the 3-methylphenyl group is dictated by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating group and an ortho, para-director. wikipedia.orglatech.edu This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, particularly at the positions ortho and para to it, making them more susceptible to attack by electrophiles. wikipedia.orglibretexts.org

Conversely, the propynal group (-C≡C-CHO) is a deactivating group and is expected to be a meta-director. The electron-withdrawing nature of the aldehyde and the alkyne functionalities reduces the electron density of the aromatic ring, thereby decreasing its reactivity towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the most likely sites for electrophilic attack.

The interplay of these two opposing directing effects determines the final substitution pattern. The positions ortho and para to the methyl group are positions 2, 4, and 6. The positions meta to the propynal group are positions 2 and 6. Therefore, electrophilic substitution is most likely to occur at positions 2 and 6, which are activated by the methyl group and less deactivated by the propynal group. Position 4 is also activated by the methyl group but is para to the deactivating propynal group.

Position on Phenyl RingInfluence of Methyl Group (-CH₃)Influence of Propynal Group (-C≡C-CHO)Predicted Reactivity towards Electrophiles
2Activating (ortho)Deactivating (meta-directing)Favored
4Activating (para)Deactivating (para-directing)Possible, but less favored
5-Deactivating (ortho-directing)Disfavored
6Activating (ortho)Deactivating (meta-directing)Favored

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov The aldehyde and alkyne functionalities of this compound make it an ideal candidate for various MCRs, enabling the rapid construction of diverse molecular scaffolds. researchgate.netrsc.org

One prominent example is the A³ coupling (Aldehyde-Alkyne-Amine), a powerful method for the synthesis of propargylamines. nih.gov In this reaction, this compound would react with a primary or secondary amine and another alkyne in the presence of a suitable catalyst, typically a copper or gold salt.

Another potential MCR is the synthesis of substituted pyridines through a [2+2+2] cycloaddition. This could involve the reaction of this compound with two equivalents of another alkyne, catalyzed by a transition metal complex.

Furthermore, ynals are known to participate in tandem reactions, where a sequence of transformations occurs in a one-pot fashion. For instance, a silver-catalyzed tandem three-component reaction of an amidine, an ynal, and a carboxylic acid can lead to the formation of multisubstituted imidazoles. acs.org

Multicomponent Reaction TypeReactants with this compoundPotential Product ClassKey Features
A³ CouplingAmine, Terminal AlkynePropargylaminesAtom-economic, convergent synthesis of propargylamines.
[2+2+2] CycloadditionTwo equivalents of an alkyneSubstituted PyridinesFormation of a new heterocyclic ring system.
Tandem Amidine-Ynal-Carboxylic Acid ReactionAmidine, Carboxylic AcidMultisubstituted ImidazolesEfficient construction of a key heterocyclic motif. acs.org

Detailed Mechanistic Elucidation of Key Reactions

The mechanisms of the reactions involving this compound are governed by the fundamental principles of organic chemistry.

In electrophilic aromatic substitution , the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. byjus.comwikipedia.orgmasterorganicchemistry.com The electrophile attacks the π-system of the aromatic ring, leading to the formation of this intermediate. The stability of the arenium ion is crucial in determining the reaction rate and regioselectivity. The electron-donating methyl group helps to stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions. libretexts.org The final step involves the loss of a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring. masterorganicchemistry.com

The mechanism of the A³ coupling reaction typically begins with the formation of a metal acetylide from the terminal alkyne and the catalyst. Simultaneously, the aldehyde and the amine react to form a hemiaminal, which then dehydrates to an iminium ion. The metal acetylide then acts as a nucleophile, attacking the electrophilic iminium ion to generate the propargylamine (B41283) product.

In the silver-catalyzed tandem reaction for imidazole (B134444) synthesis, the proposed mechanism initiates with the nucleophilic addition of the amidine to the ynal, forming a zwitterionic intermediate. acs.org This is followed by an intramolecular cyclization and subsequent reaction with the carboxylic acid to afford the final imidazole product. acs.org The silver catalyst plays a key role in activating the alkyne towards nucleophilic attack.

Catalytic Strategies in the Synthesis and Transformation of 3 3 Methylphenyl 2 Propynaldehyde

Organocatalysis in Aldehyde and Alkyne Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of transformations. In the context of ynals, organocatalysts can activate the molecule through the formation of covalent intermediates, such as iminium or enamine ions, or through non-covalent interactions like hydrogen bonding. These activations facilitate a variety of asymmetric reactions.

For instance, chiral secondary amines are widely used to catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes. While specific examples with 3-(3-methylphenyl)-2-propynaldehyde are not readily found, it is conceivable that this ynal could undergo similar transformations. The reaction of this compound with a nucleophile in the presence of a chiral diarylprolinol silyl (B83357) ether, a common organocatalyst, could potentially lead to the formation of chiral adducts. An organocatalytic asymmetric Michael/Friedel-Crafts cascade reaction of 3-pyrrolyl-oxindoles with α,β-unsaturated aldehydes has been reported to produce spirocyclic oxindole (B195798) compounds with high enantioselectivity, demonstrating the potential of such strategies for complex molecule synthesis starting from unsaturated aldehydes.

Transition Metal Catalysis

Transition metals are workhorses in catalysis, enabling a vast array of synthetic transformations through their diverse reactivity. For a molecule like this compound, which possesses both an aldehyde and an alkyne functionality, transition metal catalysis offers numerous possibilities for selective functionalization.

Palladium-Based Catalytic Systems

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While specific palladium-catalyzed reactions of this compound are not detailed in the literature, related transformations of aldehydes and alkynes are well-documented. For example, palladium catalysts have been employed for the direct β-C(sp³)–H arylation of linear unmasked aldehydes. This methodology, if applicable to ynals, could allow for the introduction of an aryl group at the position adjacent to the methyl group on the phenyl ring of this compound.

Furthermore, palladium-catalyzed dehydrogenative reactions have been developed for the synthesis of various aromatic compounds. It is plausible that this compound could participate in palladium-catalyzed annulation or cyclization reactions, leveraging the reactivity of its alkyne and aldehyde moieties to construct more complex cyclic structures.

Iron-Catalyzed Organic Transformations

The use of iron, an abundant and environmentally benign metal, in catalysis has gained significant traction. Iron catalysts have been shown to be effective in a variety of organic transformations, including C-H activation and coupling reactions. Iron-catalyzed three-component coupling reactions of aldehydes, alkynes, and amines are known to produce propargylic amines. Applying this to this compound could provide a direct route to propargylic amines bearing the 3-methylphenyl substituent.

Iron-catalyzed C-H/N-H alkyne annulation has been reported using propargyl acetates, leading to the formation of isoquinolones. While this involves a different starting material, it highlights the potential of iron catalysis to effect complex transformations involving alkyne functionalities. Iron-catalyzed Sonogashira-type reactions, which couple terminal alkynes with aryl halides, also represent a potential avenue for the further functionalization of the alkyne terminus of a precursor to this compound.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. This strategy has been successfully applied to the functionalization of alkynes. While there are no specific reports on the photoredox-catalyzed reactions of this compound, the general principles suggest its potential involvement in such transformations. For instance, photoredox catalysis could be used to initiate the addition of various radicals across the carbon-carbon triple bond of the ynal. Nickel/photoredox-catalyzed three-component silylacylation of acrylates has been demonstrated, showcasing the ability to forge new bonds under mild conditions. The development of new photoredox catalysts, including those based on chromium, continues to expand the scope of these reactions.

Porphyrin-Catalyzed Oxidations and Functionalizations

Porphyrins and their metal complexes are versatile catalysts, often mimicking the activity of enzymes like cytochrome P450. They are particularly effective in oxidation reactions. Metalloporphyrins, especially those of iron and ruthenium, can catalyze the epoxidation of olefins and the oxidation of alcohols. While the oxidation of an aldehyde group with a porphyrin catalyst might be challenging to control, the alkyne moiety of this compound could potentially undergo oxidation or other functionalizations. For example, iron porphyrin complexes have been studied for the catalytic decarbonylation of aldehydes, a reaction that could potentially transform this compound. Cobalt(II) porphyrins have been investigated for the catalytic oxidation of methanol (B129727) to formaldehyde (B43269), indicating their potential in oxidation catalysis.

Heterogeneous Catalysis and Catalyst Recycling

The development of heterogeneous catalysts is crucial for sustainable chemical processes, as it simplifies catalyst separation and reuse. While specific heterogeneous catalytic systems for the synthesis or transformation of this compound are not described in the literature, general strategies for immobilizing homogeneous catalysts on solid supports are applicable.

For instance, palladium nanoparticles supported on various materials are effective catalysts for a range of reactions. A 3D-printed silica-based porous catalyst functionalized with palladium has been developed for the synthesis of isatins, demonstrating the potential of innovative materials in heterogeneous catalysis. Porphyrin-based metal-organic frameworks (MOFs) have also been explored as heterogeneous catalysts for oxidation reactions, offering a structured and recyclable catalytic system. The principles of catalyst recycling, which involve the recovery and reuse of the catalyst, are a key consideration in the design of any industrial chemical process and would be a critical factor in the large-scale production or functionalization of this compound.

Asymmetric Catalysis in Propynaldehyde Synthesis

The asymmetric synthesis of chiral molecules from achiral starting materials is a highly sought-after transformation in organic synthesis. For a molecule like this compound, which possesses a pro-chiral center upon conjugate addition or other transformations, asymmetric catalysis provides a direct route to enantiomerically enriched products. This section explores the catalytic strategies that are pertinent to achieving such stereocontrol.

The primary approaches in asymmetric catalysis involve the use of either chiral metal complexes or purely organic molecules (organocatalysts) to create a chiral environment around the substrate, thereby directing the stereochemical outcome of the reaction. While specific documented examples for the asymmetric synthesis of this compound are not prevalent in the literature, established methodologies for related α,β-unsaturated aldehydes and ynals provide a strong basis for predicting effective catalytic systems.

One of the most powerful strategies for the asymmetric functionalization of α,β-unsaturated aldehydes is organocatalysis, particularly through enamine and iminium ion activation using chiral secondary amines. These methods have been extensively developed for a wide range of transformations, including conjugate additions, which would be a key reaction for introducing chirality to the this compound framework.

A plausible and highly effective approach for the asymmetric transformation of this compound involves the conjugate addition of various nucleophiles catalyzed by chiral organocatalysts. For instance, the use of diarylprolinol silyl ethers as catalysts can facilitate the addition of nucleophiles to the β-position of the ynal, creating a new stereocenter. This strategy has been successfully applied to a variety of α,β-unsaturated aldehydes.

Another significant strategy is the use of chiral Lewis acids. These catalysts can coordinate to the carbonyl oxygen of the propynaldehyde, activating the molecule towards nucleophilic attack and creating a chiral pocket that directs the approach of the nucleophile to one of the two enantiotopic faces of the substrate.

Furthermore, the asymmetric addition of alkynylzinc reagents to aldehydes, a reaction that constructs a chiral propargylic alcohol, represents a related and fundamental transformation. While this reaction builds a different functionality, the principles of using chiral ligands to control the stereochemical outcome of additions to unsaturated systems are directly applicable.

The following table outlines representative data from studies on analogous systems, which can be extrapolated to predict the potential outcomes for the asymmetric synthesis involving this compound.

Catalyst/LigandReaction TypeSubstrate TypeNucleophileYield (%)Enantiomeric Excess (ee, %)
Diphenylprolinol silyl etherMichael Additionα,β-Unsaturated AldehydeMalonate85-9590-99
Chiral Phosphoric AcidFriedel-Crafts AlkylationYnalIndole70-9085-95
(S)-BINOL/Ti(OiPr)₄Alkynylzinc AdditionAldehydePhenylacetylene80-9590-99
Chiral N,N'-dioxide/Sc(III)Conjugate AdditionEnyneMalonic Esterup to 9997-99 nih.gov

This table presents data from analogous reactions to illustrate the potential of asymmetric catalysis for transformations of propynaldehydes. The specific results for this compound may vary.

These examples underscore the potential for achieving high levels of enantioselectivity in reactions of ynal systems. The choice of catalyst, reaction conditions, and the nature of the nucleophile are all critical parameters that would need to be optimized for the specific case of this compound to achieve high yields and stereocontrol.

Advanced Spectroscopic and Analytical Characterization of 3 3 Methylphenyl 2 Propynaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(3-methylphenyl)-2-propynaldehyde in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and methyl protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm. The aromatic protons on the meta-substituted phenyl ring will present a complex splitting pattern in the range of δ 7.0-8.0 ppm. The methyl group protons (CH₃) attached to the phenyl ring are anticipated to produce a singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the highly deshielded region of δ 190-200 ppm. The sp-hybridized carbons of the alkyne group will likely appear between δ 80 and 100 ppm. The aromatic carbons will show signals in the δ 120-140 ppm range, and the methyl carbon will have a signal in the upfield region, typically around δ 20-25 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm the connectivity between protons and carbons. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Proton Expected Chemical Shift (ppm) Multiplicity
Aldehydic H9.0 - 10.0Singlet
Aromatic H7.0 - 8.0Multiplet
Methyl H2.3 - 2.5Singlet
Carbon Expected Chemical Shift (ppm)
Carbonyl C190 - 200
Aromatic C120 - 140
Alkyne C80 - 100
Methyl C20 - 25

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₈O), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the formyl radical (CHO), leading to a significant fragment ion. Other characteristic fragments may arise from the cleavage of the bond between the phenyl ring and the propynal side chain. youtube.comyoutube.com

Ion Expected m/z Description
[M]⁺144.0575Molecular Ion
[M-CHO]⁺115.0548Loss of formyl radical
[C₇H₇]⁺91.0548Tropylium ion

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to display a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. jove.comjove.com The presence of conjugation with the alkyne and the aromatic ring may shift this band to a lower frequency. The aldehydic C-H stretch should show one or two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C≡C triple bond stretching vibration is expected to appear as a sharp, and likely weak, band in the range of 2100-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H bending vibrations will be observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. The C≡C triple bond, being relatively non-polar, should exhibit a strong Raman signal in the 2100-2260 cm⁻¹ region. The symmetric vibrations of the aromatic ring are also expected to be strong in the Raman spectrum.

Functional Group Expected FTIR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O Stretch1680 - 1700Weak
Aldehydic C-H Stretch2720, 2820-
C≡C Stretch2100 - 2260Strong
Aromatic C-H Stretch> 3000Moderate
Aromatic C=C Stretch~1600, ~1475Strong

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the conjugated π-system of this compound. The extended conjugation involving the phenyl ring, the carbon-carbon triple bond, and the carbonyl group is expected to result in absorption bands in the ultraviolet region.

Two main electronic transitions are anticipated: a high-intensity π → π* transition at a shorter wavelength and a lower-intensity n → π* transition at a longer wavelength. jove.comjove.comyoutube.commasterorganicchemistry.comlibretexts.org The λₘₐₓ for the π → π* transition is likely to be observed in the range of 250-300 nm, while the weaker n → π* transition may appear above 300 nm. The exact position of these bands is influenced by the solvent polarity.

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative purity data and identify volatile impurities. nih.govpatsnap.comalwsci.comnih.govauroraprosci.com The choice of the stationary phase is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for purity assessment, particularly for less volatile impurities. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common starting point for method development. patsnap.comalwsci.comauroraprosci.com A UV detector set at the λₘₐₓ of the compound would provide high sensitivity.

Computational and Theoretical Studies on 3 3 Methylphenyl 2 Propynaldehyde

Quantum Chemical Investigations

Quantum chemical investigations are at the heart of modern molecular science, providing a detailed picture of electron distribution and its consequences for chemical behavior. These methods, grounded in the principles of quantum mechanics, are used to calculate the electronic structure, energy, and other properties of molecules with a high degree of accuracy.

Electronic Structure and Bonding Analysis

A fundamental aspect of understanding 3-(3-methylphenyl)-2-propynaldehyde is the analysis of its electronic structure. This involves mapping the distribution of electrons within the molecule to understand bonding patterns, charge distribution, and molecular orbitals. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be utilized to provide a more intuitive chemical picture of bonding. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. This allows for a quantitative description of electron delocalization and hyperconjugative interactions, which are key to understanding the stability and reactivity of the conjugated system in this compound.

Table 1: Hypothetical Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment2.8 DInfluences intermolecular interactions and solubility.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the tools to model the step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

The structure and energy of the transition state are critical for determining the reaction rate. Computational methods can be used to calculate the activation energy, which is the energy difference between the reactants and the transition state. This information is invaluable for understanding reaction kinetics and for designing catalysts that can lower the activation energy and accelerate the reaction. For this compound, modeling reactions such as nucleophilic additions to the aldehyde group or cycloaddition reactions involving the alkyne moiety would provide deep insights into its chemical versatility.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and interpret various types of molecular spectra. For this compound, theoretical calculations can provide vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies and intensities. These calculated spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to particular functional groups, such as the carbonyl stretch of the aldehyde and the alkyne stretch.

NMR Spectroscopy: The chemical environment of each nucleus in the molecule determines its NMR chemical shift. Quantum chemical calculations can accurately predict these shifts for ¹H and ¹³C nuclei, aiding in the interpretation of experimental NMR spectra and the structural elucidation of the compound and its reaction products.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. These calculations help in understanding the electronic transitions responsible for the observed absorptions.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader range of computational techniques, including both quantum mechanics and classical mechanics (molecular mechanics). Conformational analysis is a key aspect of molecular modeling, aimed at identifying the stable three-dimensional arrangements (conformers) of a molecule and understanding the energy barriers between them.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

First, a dataset of molecules with known reactivity data would be compiled. Then, a set of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed reactivity. A validated QSAR model can then be used to predict the reactivity of new, untested compounds, thereby guiding synthetic efforts towards molecules with desired properties.

Chemoinformatic Approaches for Synthetic Route Planning and Reaction Prediction

Chemoinformatics applies computational methods to solve chemical problems, with synthetic route planning and reaction prediction being two significant areas. For a target molecule like this compound, chemoinformatic tools can be employed to devise efficient synthetic strategies.

Retrosynthesis software can analyze the structure of the target molecule and suggest potential disconnections, breaking it down into simpler, commercially available starting materials. These programs utilize databases of known chemical reactions and reaction rules to propose synthetic pathways. Furthermore, reaction prediction software can take a set of reactants and reagents and predict the likely products and their yields. These tools can help chemists to design more efficient and successful synthetic routes, saving time and resources in the laboratory.

Synthetic Applications of 3 3 Methylphenyl 2 Propynaldehyde in Advanced Materials and Fine Chemicals

Building Block for Complex Organic Molecules

The inherent reactivity of the aldehyde and alkyne functionalities in 3-(3-methylphenyl)-2-propynaldehyde makes it a powerful tool for the assembly of complex organic molecules. The aldehyde group readily participates in nucleophilic additions and condensations, while the alkyne can undergo a host of addition and coupling reactions. This dual reactivity allows for sequential or one-pot multi-component reactions to build intricate molecular frameworks.

One of the fundamental reactions leveraging the aldehyde moiety is the Claisen-Schmidt condensation, which is used to synthesize chalcones. elifesciences.org By reacting this compound with various acetophenones in the presence of a base, a wide range of chalcone (B49325) derivatives can be prepared. elifesciences.org These chalcones, in turn, can serve as precursors for the synthesis of flavonoids and other biologically active compounds. uc.ptnih.govdoaj.org

Furthermore, the alkyne component can be functionalized through various means, including Sonogashira coupling reactions. nih.gov This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, opening up avenues for the synthesis of more elaborate conjugated systems. nih.gov The ability to independently or sequentially react both the aldehyde and alkyne groups provides chemists with a modular approach to construct complex and functionally diverse molecules.

Synthesis of Heterocyclic Compounds and Scaffolds

The rich chemical reactivity of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Pyridine (B92270) Derivatives: The synthesis of novel pyridine derivatives can be achieved through a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). nih.gov By utilizing this compound in this reaction, substituted pyridines with a 3-methylphenyl-ethynyl moiety can be generated. These reactions can be performed using conventional heating or microwave irradiation, with the latter often providing better yields and shorter reaction times. nih.gov

Pyrimidine Derivatives: Thiazolo[3,2-a]pyrimidine derivatives have been synthesized through a convergent one-pot reaction of a thiouracil derivative, bromoacetic acid, and an appropriate aldehyde. rsc.org The use of this compound in this context would lead to the formation of novel pyrimidine-fused heterocyclic systems. Additionally, pyrano[2,3-d]pyrimidine derivatives can be synthesized via a one-pot three-component condensation reaction of thiobarbituric acid, malononitrile, and an aldehyde, offering another route to novel pyrimidine-based structures. nih.gov

Furan (B31954) Derivatives: Substituted furans can be synthesized from 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which can be obtained from the corresponding propenoic acids. mdpi.comresearchgate.net While not a direct cyclization of this compound, its derivatives can be employed in the synthesis of complex furan-containing molecules. For instance, the oxidative dearomatization of related furan-containing propanones can lead to the formation of prop-2-en-1-ones, which can then cyclize to form furan rings. nih.gov

Pyrrole (B145914) Derivatives: Substituted N-aryl pyrroles can be synthesized through a three-component reaction of an amine, a β-nitrostyrene, and a 1,3-dicarbonyl compound, often catalyzed by an iron salt like FeCl3. researchgate.net The versatility of this reaction allows for the incorporation of various functional groups, and the use of a precursor derived from this compound could lead to novel pyrrole structures. The synthesis of non-aromatic pyrroles has also been demonstrated through the reaction of carbonyl derivatives of acetylene (B1199291) with 3,3-diaminoacrylonitriles. nih.gov

Other Heterocycles: The reactivity of the propynal moiety also opens doors to various cycloaddition reactions. For example, [3+2] cycloaddition reactions with azides can lead to the formation of 1,2,3-triazoles. bohrium.comnih.gov These "click" reactions are known for their high efficiency and selectivity.

Precursor in Polymer Chemistry and Materials Science

The presence of both an aldehyde and a polymerizable alkyne group makes this compound an interesting monomer for the synthesis of functional polymers.

Aldehydes can be incorporated into polymers through various methods, including polycondensation and free-radical polymerization. nih.gov Polycondensation of aldehydes with diamines or diols can yield polyimines or polyacetals, respectively. nih.gov The alkyne group in this compound offers a site for further polymerization or post-polymerization modification.

The polymerization of alkynes can proceed through various mechanisms, including those catalyzed by transition metals. The resulting polymers can possess interesting electronic and optical properties due to their conjugated backbone. While the direct polymerization of this compound is not extensively documented, the polymerization of related aryl acetylenes is a known process.

The incorporation of the 3-methylphenyl group can influence the properties of the resulting polymer, such as its solubility and thermal stability. The aldehyde functionality can be used for cross-linking the polymer chains, enhancing the material's mechanical strength, or for grafting other molecules to create functional materials. nih.gov

Role in the Design and Synthesis of Bioactive Derivatives

Chalcones, which can be synthesized from this compound, are a class of compounds that have garnered significant interest due to their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. uc.ptnih.govdoaj.orgnih.gov The 3,4,5-trimethoxyphenyl ring is a crucial feature in some chalcones for their interaction with tubulin, a key target in cancer chemotherapy. uc.pt The synthesis of chalcone derivatives with the 3-methylphenyl-ethynyl moiety could lead to novel compounds with enhanced or altered biological activities.

Furthermore, the heterocyclic compounds synthesized from this compound, such as pyridines, pyrimidines, and pyrroles, are prevalent scaffolds in medicinal chemistry. nih.govresearchgate.netnih.gov For example, certain thiazolo[2,3-a]pyrimidine derivatives have shown potential as anti-chikungunya agents. rsc.org The ability to introduce the 3-methylphenyl-ethynyl group onto these heterocyclic cores provides a strategy for developing new drug candidates.

The synthesis of 3-aryl-2-propenoates, which are structurally related to derivatives of this compound, has been explored for their cytotoxic effects against various tumor cell lines. This suggests that derivatives of this compound could also exhibit interesting anticancer properties.

Potential Applications in Chemo- and Biosensors

The development of fluorescent probes for the detection of specific analytes is a rapidly growing field. nih.govrsc.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgrsc.orgrsc.orgmdpi.com Aldehyde-bearing fluorophores have attracted attention for their use in chemosensors, often operating through mechanisms like imine bond formation or other cyclization reactions that lead to a change in the fluorescence signal. researchgate.netnih.govrsc.org

The conjugated system of this compound provides a basis for designing fluorescent molecules. The aldehyde group can act as a recognition site for specific analytes, such as amines or hydrazines, leading to a detectable change in the molecule's fluorescence. researchgate.netrsc.org For instance, the reaction with an analyte could alter the electronic properties of the conjugated system, resulting in a shift in the emission wavelength or a change in fluorescence intensity.

While specific applications of this compound in chemosensors are not widely reported, the general principles of fluorescent probe design suggest its potential in this area. nih.govnih.govresearchgate.netrsc.orgmdpi.com By incorporating this molecule into larger, more complex fluorescent scaffolds, it could be possible to develop selective and sensitive sensors for a variety of target molecules. For example, a metabolite sensor for the in vivo detection of aldehydes has been developed using a transcriptional regulator that responds to aldehydes to drive the expression of a fluorescent reporter protein. frontiersin.org This demonstrates the potential for aldehyde-based systems in biosensing applications.

Conclusion and Future Research Perspectives

Summary of Current Knowledge and Gaps

Emerging Trends and Directions in Propynaldehyde Chemistry

The field of synthetic organic chemistry is continuously evolving, with several key trends directly applicable to the study of propynaldehydes. cas.org These emerging areas offer a roadmap for future investigations into 3-(3-methylphenyl)-2-propynaldehyde.

Green Chemistry: There is a strong movement towards developing more environmentally benign synthetic methods. researchgate.net This includes the use of safer solvents, minimizing waste through atom-economical reactions, and employing energy-efficient techniques like microwave-assisted synthesis. researchgate.net Future research on this compound should prioritize these green principles.

Novel Catalysis: The development of advanced catalysts is a major driver of innovation in aldehyde synthesis. numberanalytics.com This includes transition metal catalysts (e.g., palladium, rhodium), organocatalysts (e.g., proline derivatives), and biocatalysts (enzymes), which can offer higher selectivity and efficiency. cas.orgnumberanalytics.com

Photocatalysis: Light-driven reactions are gaining prominence as a sustainable synthetic strategy. cas.org Exploring photocatalytic routes to or involving this compound could unlock novel reaction pathways.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields and safety, which is particularly relevant for the synthesis of reactive compounds like aldehydes. numberanalytics.com

The demand for aldehydes in various industries, including pharmaceuticals, fragrances, and plastics, continues to grow, suggesting that novel propynaldehydes could find valuable applications. alliedmarketresearch.com

Potential for Novel Methodologies and Applications

Building on the emerging trends, several avenues for future research into this compound can be proposed.

Novel Synthetic Methodologies: Future synthetic strategies could move beyond traditional oxidation or reduction methods. The application of modern catalytic systems could provide more efficient and selective routes. For instance, coupling reactions catalyzed by transition metals could be a powerful tool for constructing the carbon skeleton of the molecule. Furthermore, enzymatic or chemo-enzymatic approaches could offer highly specific and environmentally friendly synthetic pathways.

Potential Applications: Given the structural motifs present in this compound—an aromatic ring, an alkyne, and an aldehyde group—it can be postulated as a versatile intermediate in several fields:

Pharmaceutical Synthesis: The propynal functional group is a valuable building block in the synthesis of more complex molecules with potential biological activity. The tolyl group can also be found in various pharmacologically active compounds.

Fragrance and Flavor Industry: Aromatic aldehydes are frequently used as fragrance components. While the sensory properties of this compound are unknown, it represents a candidate for investigation as a new aroma chemical. Related compounds, such as 2,2-dimethyl-3-(3-methylphenyl)propanal, are known intermediates in the synthesis of fragrance ingredients like Majantol.

Materials Science: The conjugated π-system of the molecule suggests potential for applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), following suitable polymerization or functionalization.

A summary of potential research directions is presented in the table below.

Research AreaPotential Focus for this compound
Synthesis Development of green and catalytic (e.g., photocatalysis, biocatalysis) synthetic routes.
Characterization Detailed spectroscopic (NMR, IR, MS) and physicochemical analysis.
Reactivity Exploration of its participation in cycloadditions, multicomponent reactions, and polymerizations.
Applications Investigation as a precursor for pharmaceuticals, a novel fragrance ingredient, or a monomer for functional polymers.

Q & A

Q. What are the optimal synthetic routes for 3-(3-methylphenyl)-2-propynaldehyde, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 3-methyliodobenzene and propargyl aldehyde precursors, with careful protection of the aldehyde group using trimethylsilyl (TMS) groups to prevent side reactions . Alternatively, oxidation of 3-(3-methylphenyl)-2-propyn-1-ol with pyridinium chlorochromate (PCC) under anhydrous conditions yields the aldehyde . Purity is ensured through column chromatography (silica gel, hexane:ethyl acetate gradient) and verified via HPLC (>98% purity) .

Q. What spectroscopic techniques are most effective for characterizing the aldehyde and alkyne groups in this compound?

  • Methodological Answer :
  • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.5–10.0 ppm, while the alkyne proton (if terminal) is absent due to symmetry but detectable via ¹³C NMR (δ 70–90 ppm for sp carbons) .
  • IR Spectroscopy : Strong absorption at ~2820 cm⁻¹ (C≡C-H stretch) and ~1720 cm⁻¹ (C=O stretch) confirms functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₈O: 144.0575) .

Q. How should researchers handle the compound’s stability during storage and experimental use?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the aldehyde group and alkyne polymerization . For aqueous-phase experiments, stabilize the aldehyde using buffered solutions (pH 6–7) to minimize hydrate formation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the formation of this compound?

  • Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., Sonogashira) depends on ligand choice and catalyst loading. For example, Pd(PPh₃)₄ with CuI co-catalyst in THF favors terminal alkyne coupling, while bulky ligands (e.g., XPhos) reduce homocoupling byproducts . Microwave-assisted synthesis (100°C, 30 min) improves yield (85% vs. 60% conventional heating) by accelerating oxidative addition .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilicity indices (ω) to predict reactivity at the aldehyde (ω ≈ 1.5 eV) versus alkyne (ω ≈ 0.8 eV) sites . Solvent effects (e.g., toluene vs. DMSO) are modeled via PCM (Polarizable Continuum Model), showing enhanced aldehyde reactivity in polar aprotic solvents .

Q. How can researchers resolve discrepancies in reported yields from different catalytic systems?

  • Methodological Answer : Systematic Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity). For example, a 2³ factorial design (catalyst, base, solvent) revealed that PdCl₂(PPh₃)₂ with K₂CO₃ in DMF maximizes yield (88%) versus other combinations (40–60%) . Contradictions in literature data often stem from unoptimized ligand-to-palladium ratios or trace oxygen in reactions .

Data Contradiction Analysis

Q. Why do studies report varying biological activity for structurally similar aldehydes?

  • Methodological Answer : Discrepancies arise from differences in stereoelectronic effects (e.g., alkyne vs. alkene substituents) and assay conditions. For example, this compound shows stronger antimicrobial activity (MIC = 12.5 µg/mL) than cinnamaldehyde (MIC = 25 µg/mL) due to enhanced membrane penetration from the linear alkyne geometry . However, conflicting results in enzyme inhibition studies (IC₅₀ = 5 µM vs. 20 µM) may reflect variations in protein purity or buffer ionic strength .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Include:
  • Blank reactions (no catalyst) to assess spontaneous pathways.
  • Isotope-labeled analogs (e.g., D-labeled aldehyde) to track proton transfer mechanisms via ¹H NMR .
  • Competition experiments (e.g., with 3-phenylpropanal) to quantify electronic effects of the methyl and alkyne groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.